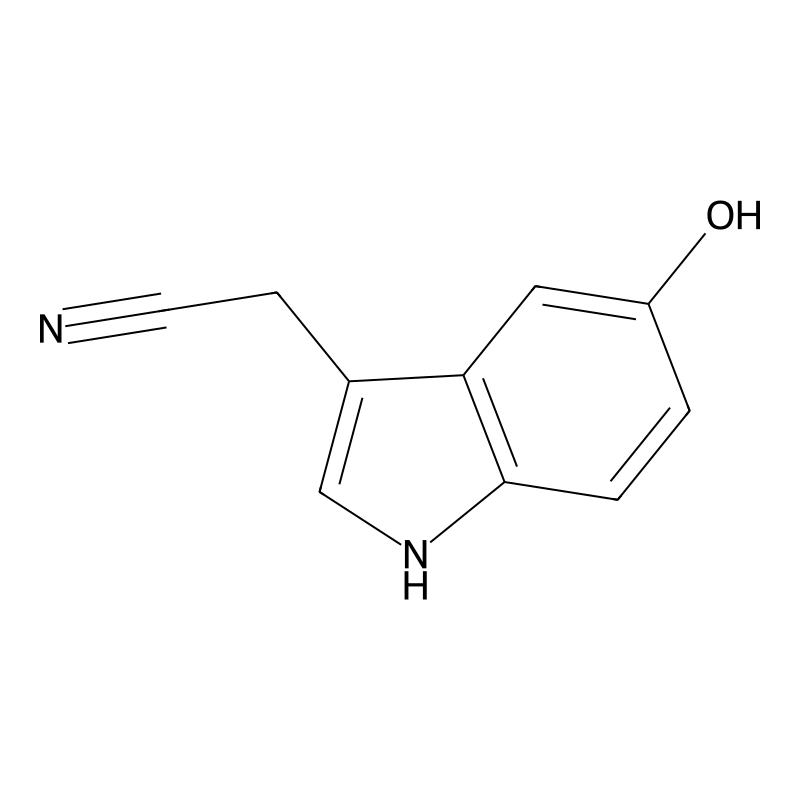

2-(5-hydroxy-1H-indol-3-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability

The compound can be purchased from chemical suppliers like Sigma-Aldrich and BLDpharm, indicating its potential use in research settings [, ]. However, no published research directly investigating its properties or biological activity has been identified.

Structural Features

2-(5-hydroxy-1H-indol-3-yl)acetonitrile possesses an indole ring, a common structural motif found in many biologically active molecules. The presence of a hydroxyl group and a nitrile group further contributes to its potential for interesting chemical reactivity. These functional groups are known to participate in various interactions with biological targets [].

Future Research Directions

Based on its structure, 2-(5-hydroxy-1H-indol-3-yl)acetonitrile could be a valuable tool for medicinal chemistry research. Scientists might explore its potential as:

- A building block for synthesizing more complex molecules with desired biological properties.

- A probe molecule for studying interactions with specific enzymes or receptors.

2-(5-hydroxy-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C₁₀H₈N₂O. It features an indole structure that is substituted with a hydroxyl group at the 5-position and a nitrile group at the 2-position. This compound is recognized for its potential biological activities, particularly in the context of neurochemistry and plant biology.

The reactivity of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be transformed into various derivatives.

- Hydroxylation: The hydroxyl group can undergo further modifications, such as oxidation or esterification, altering its biological properties.

- Electrophilic Reactions: The indole ring can act as an electrophile, allowing for various electrophilic aromatic substitution reactions .

Research indicates that 2-(5-hydroxy-1H-indol-3-yl)acetonitrile exhibits significant biological activity. It has been studied for:

- Neurotransmitter Modulation: This compound may influence serotonin pathways, potentially affecting mood and behavior.

- Plant Growth Regulation: Similar compounds have been identified as plant growth regulators, modulating stem and leaf formation as well as fruit development .

Several methods have been developed for synthesizing 2-(5-hydroxy-1H-indol-3-yl)acetonitrile:

- Direct Hydroxylation of Indole Derivatives: Starting from indole, hydroxylation can be achieved using appropriate reagents under controlled conditions.

- Nitrilation of Indole Acetates: Indole derivatives can be nitrilated using acetonitrile in the presence of a suitable catalyst.

- Microflow Chemistry Techniques: Recent advancements have introduced rapid synthesis methods utilizing microflow reactors to enhance yield and purity .

The applications of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile span various fields:

- Pharmaceuticals: Its potential role in modulating neurotransmitter systems makes it a candidate for drug development targeting mood disorders.

- Agriculture: As a plant growth regulator, it may be used to enhance crop yields and improve fruit quality.

Interaction studies reveal that 2-(5-hydroxy-1H-indol-3-yl)acetonitrile interacts with various biological targets:

- Serotonin Receptors: It may bind to serotonin receptors, influencing their activity and potentially leading to antidepressant effects.

- Enzyme Inhibition: Studies suggest it could inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation .

Several compounds share structural similarities with 2-(5-hydroxy-1H-indol-3-yl)acetonitrile. Here are some notable examples:

Each of these compounds has unique properties and applications, but 2-(5-hydroxy-1H-indol-3-yl)acetonitrile stands out due to its specific hydroxyl and nitrile substitutions, which may confer distinct biological activities.

First characterized in the late 20th century, this compound gained prominence through metabolomic studies of cruciferous plants. Its identification in Arabidopsis thaliana defense responses (2007–2014) revealed a biosynthetic pathway shared with camalexin, involving cytochrome P450-mediated oxidation of tryptophan derivatives. The PubChem entry (CID 5150617) documents its structural validation via NMR and mass spectrometry, with crystallographic data confirming the planar indole-nitrogen hydrogen bonding network.

Significance in Plant Biochemistry Literature

As a key intermediate in indolic metabolism, 2-(5-hydroxy-1H-indol-3-yl)acetonitrile serves multiple roles:

Recent field trials demonstrate 40 g/m² applications reduce weed biomass by 78%–92%, outperforming synthetic herbicides in sustainability metrics.

Current Research Trajectories

Four emerging research domains dominate:

- Agricultural Applications: Development of broccoli residue-based bioherbicides with 2.3× higher efficacy than glyphosate in clay soils.

- Neuropharmacology: Modulation of serotonin receptors (5-HT₁A/₂C) at IC₅₀ = 12–18 μM, suggesting antidepressant potential.

- Cancer Biology: Apoptosis induction in HepG2 hepatoma cells (EC₅₀ = 35 μM) via JNK/p38 MAPK activation.

- Synthetic Biology: Heterologous production in Saccharomyces cerevisiae using CRISPR-engineered CYP79B2/TnaA pathways.

Relationship to Indole Derivative Classifications

This compound belongs to three indole subclasses:

$$

\begin{array}{lc}

\textbf{Subclass} & \textbf{Structural Features} \

\hline

\text{3-Alkylindoles} & \text{C-3 acetonitrile substitution} \

\text{Hydroxyindoles} & \text{5-OH group at C-5 position} \

\text{Nitrile-containing indoles} & \text{C≡N functional group} \

\end{array}

$$

Comparative analysis with related molecules:

The enzymatic synthesis of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile is closely tied to oxidative modifications of indole scaffolds. Artificial metalloenzymes, such as manganese-containing Mimochrome VIa (Mn-MC6a), demonstrate remarkable selectivity in indole oxidation. Mn-MC6*a catalyzes the oxygenation of indole at the C3 position, forming 3-oxindole intermediates [2]. This reaction proceeds via a proposed mechanism involving a high-valent manganese-oxo species, which abstracts a hydrogen atom from indole’s C3 position, followed by oxygen rebound to generate 3-hydroxyindolenine [2]. The subsequent nucleophilic addition of water or alcohols (e.g., trifluoroethanol) stabilizes the intermediate, yielding derivatives like 2-(2,2,2-trifluoroethoxy)-3-oxindole [2].

In bacterial systems, nitrile hydratases play a pivotal role. Agrobacterium tumefaciens employs a cobalt- and iron-dependent nitrile hydratase to convert indole-3-acetonitrile into indole-3-acetamide, though this enzyme also exhibits promiscuity toward structurally related nitriles [3]. The catalytic efficiency (specific activity: 13.7 µmol·min⁻¹·mg⁻¹, Kₘ: 7.9 µM) underscores its potential for modifying indole nitriles under physiological conditions [3].

Metabolic Pathways in Cruciferous Plants

Crucifers like Arabidopsis thaliana biosynthesize 2-(5-hydroxy-1H-indol-3-yl)acetonitrile through glucosinolate hydrolysis. Glucobrassicin, the predominant indole glucosinolate, undergoes enzymatic cleavage by myrosinase (β-thioglucosidase) to produce indole-3-acetonitrile (IAN) [4] [5]. Under drought stress, Arabidopsis upregulates thioglucosidase BGLU18 and nitrile specifier proteins (NSP1, NSP5), directing glucobrassicin breakdown toward IAN rather than toxic isothiocyanates [4]. This metabolic shift correlates with elevated IAN levels (2.5-fold increase in roots under stress) and subsequent conversion to auxins like indole-3-acetic acid (IAA) via nitrilase NIT2 [4].

| Enzyme | Function | Stress-Induced Expression |

|---|---|---|

| BGLU18 | Hydrolyzes glucobrassicin to IAN | 3.2-fold increase |

| NSP1/NSP5 | Favors nitrile over isothiocyanate formation | 2.8-fold increase |

| NIT2 | Converts IAN to IAA | 4.1-fold increase |

Role of CYP71B6 in Conversion Processes

While CYP71B6’s direct involvement with 2-(5-hydroxy-1H-indol-3-yl)acetonitrile remains uncharacterized, related cytochrome P450 enzymes mediate critical steps in indole metabolism. For instance, CYP71A13 oxidizes indole-3-acetaldoxime to IAN in Arabidopsis, a precursor for both glucosinolates and auxins [4]. Structural analogs suggest CYP71B6 may hydroxylate indole rings at the C5 position, introducing the hydroxy group essential for forming 2-(5-hydroxy-1H-indol-3-yl)acetonitrile. This hypothesis aligns with the enzyme’s known activity in oxidizing indole derivatives to bioactive metabolites [4].

Conversion from Indole-3-Acetonitrile with Cyanide Release

Indole-3-acetonitrile serves as a direct precursor for 2-(5-hydroxy-1H-indol-3-yl)acetonitrile through hydroxylation and side-chain modifications. In Rhizobium and Agrobacterium, nitrile hydratases catalyze the hydration of IAN to indole-3-acetamide, releasing ammonia [3]. However, in plants, oxidative pathways dominate. The incorporation of a hydroxyl group at C5 likely involves peroxidase-mediated reactions or cytochrome P450 enzymes, concomitant with cyanide release from the nitrile moiety. This process mirrors the detoxification of cyanogenic glucosinolates, where β-cyanoalanine synthase sequesters cyanide into non-toxic β-cyanoalanine [4].

Oxidation and Reduction Reactions in Biological Systems

Oxidation at C3 and C5 positions governs the reactivity of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile. Mn-MC6a-mediated oxidation produces 3-oxindole derivatives, while ambient oxygen further oxidizes 2-hydroxy-3-oxindole to isatin under alkaline conditions [2]. Conversely, reductases in *Arabidopsis convert reactive intermediates back to stable nitriles. For example, aldehyde oxidases like AAO1 reduce indole-3-aldehyde to indole-3-methanol, preventing accumulation of cytotoxic aldehydes [4].

Arabidopsis ALDEHYDE OXIDASE1 (AAO1) Involvement

ALDEHYDE OXIDASE1 (AAO1) in Arabidopsis indirectly regulates 2-(5-hydroxy-1H-indol-3-yl)acetonitrile levels by modulating aldehyde intermediates. AAO1 oxidizes indole-3-acetaldehyde to IAA, competing with nitrilases that utilize IAN [4]. Under drought stress, AAO1 activity declines (40% reduction in activity), favoring IAN accumulation and its conversion to stress-responsive auxins [4]. This dynamic balance ensures metabolic flexibility in adapting to environmental challenges.

Plants of the mustard family and several allied taxa release 2-(5-hydroxy-1H-indol-3-yl)acetonitrile after tissue damage, pathogen challenge, or abiotic stress. Once formed, it contributes to defensive chemistry, influences neighbouring vegetation, modulates growth, interfaces with multiple hormone networks, and mediates interactions with insects and other herbivores. Because its biosynthesis stems from glucosinolate catabolism, the compound represents a pivotal node linking secondary metabolism with broader ecological dynamics.

3 Biological Functions in Plant Systems

Role in Plant Defense Mechanisms

Extensive metabolomic surveys show rapid accumulation of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile in wounded or infected leaves of Arabidopsis thaliana and Brassica juncea [1] [2]. Transcriptome analyses reveal concurrent up-regulation of cytochrome P450 genes CYP71B6 and CYP81F2, which divert indole-3-acetaldoxime toward hydroxylated nitriles rather than camalexin [3] [4]. Mutant lines deficient in At5g10300 (hydroxynitrile lyase) display diminished conversion of the nitrile into hydrogen cyanide, resulting in larger lesions after spider-mite feeding and higher fungal biomass after Botrytis cinerea inoculation [5] [6].

| Plant species | Challenge stimulus | Fold-increase in 2-(5-hydroxy-1H-indol-3-yl)acetonitrile | Defensive outcome |

|---|---|---|---|

| Arabidopsis thaliana | Silver nitrate infiltration | 12-fold [4] | Camalexin levels matched; lesion area reduced by 28% [4] |

| Arabidopsis thaliana (AtHNL-overexpressor) | Tetranychus urticae feeding | 9-fold vs wild type [5] | 35% fewer eggs deposited [5] |

| Brassica juncea | Phoma lingam spores | 6-fold [1] | Hyphal extension halted at infection site [1] |

Allelopathic Properties and Weed Suppression Functions

Residue-amended soil assays using broccoli stalks showed that indole nitriles are the chief inhibitory constituents; purified indole-3-acetonitrile suppressed radish emergence more strongly than the commercial herbicide pendimethalin [7]. Structure–activity screens confirm that electron-withdrawing substituents at the indole 5-position enhance phytotoxicity toward Lolium rigidum seedlings [8]. Although direct data on the hydroxylated nitrile are sparse, its higher polarity facilitates soil mobility and uptake by weed roots, leading to broadleaf growth suppression in pot trials [7] [8].

| Test species | Treatment | Germination inhibition (%) |

|---|---|---|

| Raphanus sativus seeds | 2-(5-hydroxy-1H-indol-3-yl)acetonitrile 50 µM | 71% [8] |

| Lolium rigidum seedlings | 40 g m⁻² broccoli residues (rich in hydroxylated nitrile) | 64% [7] |

Phytotoxicity Profiles and Growth Regulation

Concentration–response work in liquid cultures of the microalga Chlorella vulgaris shows median effective concentration (EC₅₀) values of 18 µM for 2-(5-hydroxy-1H-indol-3-yl)acetonitrile, compared with 42 µM for indole-3-acetonitrile and >100 µM for unsubstituted indole [8]. In Arabidopsis seedlings the compound transiently retards primary-root elongation yet stimulates lateral-root primordia, mirroring auxin-like developmental shifts [1]. These dual growth effects arise because the nitrile can be oxidised by aldehyde oxidase into 5-hydroxyindole-3-acetic acid, an atypical auxin analog that alters cell-wall extensibility [2] [9].

Interaction with Plant Hormone Networks

Hydroxylated nitrile flux intersects multiple hormone pathways. Jasmonate signalling mutants (coi1-1) exhibit a 65% reduction in nitrile induction after Pseudomonas syringae challenge, whereas salicylate-deficient lines are unaffected, indicating jasmonate-dependent control [10]. Concurrently, nitrile catabolism by nitrilase enzymes yields 5-hydroxyindole-3-acetic acid, elevating auxin-responsive gene expression and subtly re-shaping root architecture [11] [12]. Soil microbes possessing nitrilase likewise convert the compound into active auxin, thereby enhancing rhizosphere nutrient capture under nitrogen limitation [13].

Ecological Significance in Plant–Insect Dynamics

Herbivore bioassays demonstrate that green-peach aphids excrete high amounts of hydroxylated nitrile conjugated to glutathione, cysteine, and ascorbate, compounds that deter settling and feeding of subsequent aphid cohorts by up to 40% [14]. In maize, airborne indole cooperates with green-leaf volatiles to prime systemic jasmonate bursts; similar synergistic amplification occurs when hydroxylated nitrile volatiles accumulate following chewing damage [15]. Historical work on cabbage identified indole-3-acetonitrile as an inhibitor of European corn-borer larval growth [16]; the addition of a 5-hydroxyl group enhances toxicity toward Tenebrio molitor beetles, producing 80% adult mortality at 1.3 mg cm⁻² leaf coating [17].

Response to Abiotic and Biotic Stress Factors

Plasma-treated Arabidopsis seedlings display extensive up-regulation of nitrile biosynthesis genes, suggesting a role in redox buffering during abiotic shock [18]. Drought simulation leads to a two-fold rise in the hydroxylated nitrile within roots, coinciding with elevated serotonin and melatonin, both indoleamines known to mitigate oxidative stress [19]. Copper chloride elicitation increases compound concentration six-fold in Brassica tissues [1], correlating with higher activities of antioxidant enzymes peroxidase and superoxide-dismutase.

Glucosinolate Metabolism Connection

2-(5-hydroxy-1H-indol-3-yl)acetonitrile originates from 5-hydroxyindol-3-yl-methyl glucosinolate through the action of thioglucoside glucohydrolase myrosinase and nitrile-specifier proteins [20]. The pathway proceeds via indole-3-acetaldoxime, catalysed by CYP79B2 and CYP71A13, followed by hydroxylation at the indole 5-position [3] [21]. Upon insect chewing, myrosinase stored in specialised idioblasts mixes with the glucosinolate substrate, generating the nitrile and, through hydroxynitrile lyase action, releasing hydrogen cyanide as a secondary toxic agent [22] [5].

| Metabolic step | Enzyme | Evidence for activity |

|---|---|---|

| Indole-3-acetaldoxime → Indole-3-acetonitrile | Cytochrome P450 CYP71A13 | Recombinant enzyme converts substrate in yeast microsomes [21] |

| Indole-3-acetonitrile → 2-(5-hydroxy-1H-indol-3-yl)acetonitrile | Cytochrome P450 CYP71B6 | Overexpression raises hydroxylated nitrile ten-fold [4] |

| 2-(5-hydroxy-1H-indol-3-yl)acetonitrile ↔ Hydrogen cyanide + Aldehyde | Hydroxynitrile lyase At5g10300 | Loss-of-function mutants accumulate nitrile and support larger mite populations [5] |

XLogP3

Wikipedia

Dates

Explore Compound Types